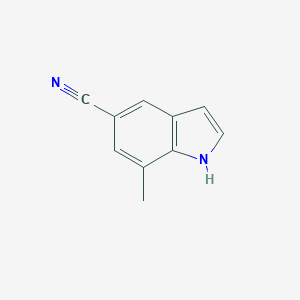

7-methyl-1H-indole-5-carbonitrile

Vue d'ensemble

Description

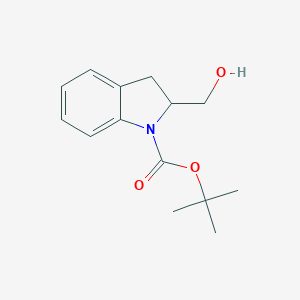

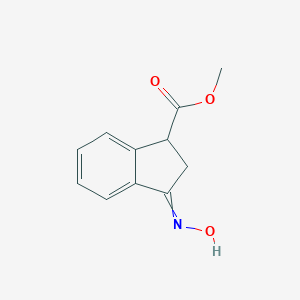

“7-methyl-1H-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of “7-methyl-1H-indole-5-carbonitrile” involves several steps. One method involves the use of 5-cyanoindole, triethylsilane, and trifluoroacetic acid . The reaction mixture is stirred at 0° C for 4 hours, then diluted with ethyl acetate and washed with 1M HCl solution . The aqueous layers are combined and neutralized with 50% NaOH to pH10 then extracted 3 times with ethyl acetate . These extracts are combined, washed with brine, dried, and evaporated to yield the indoline .

Molecular Structure Analysis

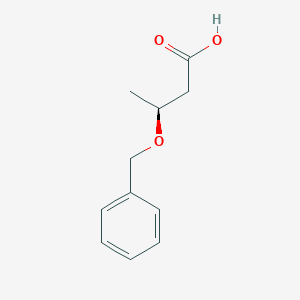

The molecular structure of “7-methyl-1H-indole-5-carbonitrile” consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 7th carbon and a nitrile group attached to the 5th carbon . The InChI code for this compound is 1S/C10H8N2/c1-7-4-8 (6-11)5-9-2-3-12-10 (7)9/h2-5,12H,1H3 .

Chemical Reactions Analysis

Indole derivatives, including “7-methyl-1H-indole-5-carbonitrile”, are versatile compounds that can undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions to synthesize various heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-1H-indole-5-carbonitrile” include its molecular weight, which is 156.19 . It is a white to yellow solid .

Applications De Recherche Scientifique

Cytotoxic Evaluation in Cancer Treatment : Novel compounds related to "7-methyl-1H-indole-5-carbonitrile" have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. Some of these compounds have shown potent anticancer activities (Radwan, Alminderej, & Awad, 2020).

Anti-inflammatory and Anticancer Properties : A series of related compounds demonstrated significant anti-inflammatory activities, expanding their therapeutic domain. These compounds also showed promising results against human breast carcinoma MCF-7 cell line (Bhale et al., 2022).

Progesterone Receptor Modulators : Indole carbonitrile derivatives have been studied for their potential as progesterone receptor modulators, which could be useful in female healthcare applications like contraception and treatment of certain breast cancers (Fensome et al., 2008).

Supramolecular Aggregation : Research on the supramolecular aggregation of some indole carbonitriles provides insights into their chemical properties and potential applications in material science or pharmaceutical formulation (Low et al., 2007).

Inhibitor of Prostaglandin Synthetase : Certain indole carbonitriles have been identified as potent inhibitors of prostaglandin synthetase and platelet aggregation, making them candidates for the development of new anti-inflammatory and anticoagulant drugs (Fahrenholtz et al., 1979).

Synthesis and Characterization in Chemistry : The synthesis and characterization of various indole carbonitriles, including studies on their solution chemistry and reactivity, contribute to the broader understanding of their potential applications in organic synthesis and drug development (Rajagopal et al., 2003).

Corrosion Inhibitors : Some indole derivatives have been evaluated as corrosion inhibitors for metals in acidic environments, suggesting their potential application in industrial processes (Gupta et al., 2018).

Safety And Hazards

The safety data sheet for “7-methyl-1H-indole-5-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

7-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQMOCKZZEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)